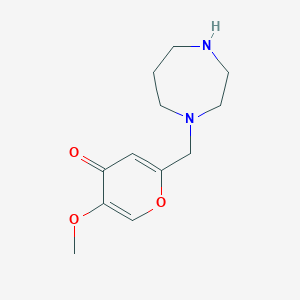

2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one

Übersicht

Beschreibung

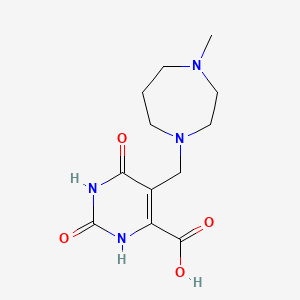

The compound “2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one” is a complex organic molecule. It contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms . It also has a methoxy group (-OCH3) and a pyran ring, which is a six-membered ring with one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,4-diazepane ring and the pyran ring would be key structural features. The exact three-dimensional structure would depend on the specific arrangement of these rings and the attached groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the diazepane ring, methoxy group, and pyran ring could make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity towards different chemical reagents .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Significance of 1,4-Diazepines

1,4-Diazepines, including structures similar to 2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one, are known for their wide range of biological activities. These heterocyclic compounds are significant in medicinal chemistry, showing promise in various therapeutic areas. Research highlights their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. Such diversity in biological activities underlines their potential in pharmaceutical applications, with ongoing studies aimed at exploring novel synthetic methods and reactivity to develop effective drugs (Rashid et al., 2019).

Pyrazine Derivatives: Pharmacological Potential

Pyrazine derivatives, closely related to the diazepine structure, have been synthesized and evaluated for their pharmacological effects. These compounds exhibit a broad spectrum of activities, including antiproliferative, anti-infective, and impacts on the cardiovascular and nervous systems. Their significance in the development of clinically used drugs underscores the potential of diazepine-related structures in addressing a variety of health conditions. The exploration of these derivatives continues to expand, promising new therapeutic agents for future pharmaceutical offerings (Doležal & Zítko, 2015).

Anticancer and Antioxidant Properties of Chromones

Chromones, structurally similar to the compound of interest, have shown remarkable antioxidant and anticancer effects. These natural compounds, found abundantly in the human diet, offer physiological activities that can prevent cell impairment and various diseases. Their antioxidant properties, essential for neutralizing active oxygen and halting free radical processes, provide a basis for developing new therapeutic agents with minimal side effects. Research into chromones and their derivatives continues to uncover their potential in combating cancer and other diseases through their bioactive properties (Yadav et al., 2014).

Wirkmechanismus

Target of Action

The primary target of 2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Mode of Action

This compound, also known as Ripasudil, is a highly selective and potent ROCK inhibitor . It binds with Rho to form a Rho/ROCK complex, inhibiting the kinase activity of ROCK . This inhibition leads to a decrease in intraocular pressure (IOP) in a dose-dependent manner and an increase in flow facility .

Biochemical Pathways

The inhibition of ROCK by this compound affects the biochemical pathways related to smooth muscle contractions, chemotaxis, neural growth, and gene expression . The exact downstream effects of these pathway alterations are still under investigation.

Pharmacokinetics

It is known that the compound has high intraocular permeability . The maximum reduction of IOP occurs after 1 to 2 hours .

Result of Action

The primary result of the action of this compound is the reduction of intraocular pressure (IOP), which is beneficial in the treatment of conditions such as glaucoma and ocular hypertension .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1,4-diazepan-1-ylmethyl)-5-methoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-16-12-9-17-10(7-11(12)15)8-14-5-2-3-13-4-6-14/h7,9,13H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBZGLNWLAVEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)CN2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473078.png)

![Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473079.png)

![Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473080.png)

![Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate](/img/structure/B1473081.png)

![tert-butyl 5-(6-methylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473082.png)

![2-Benzyl-5-(6-methylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473083.png)

![2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473084.png)

![2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473085.png)

![2-Benzyl-5-(6-(pyridin-3-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473097.png)

![2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473099.png)